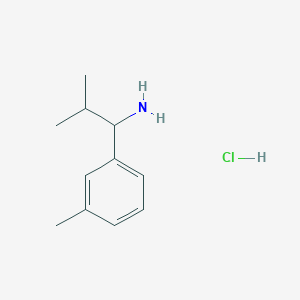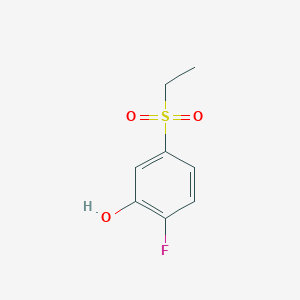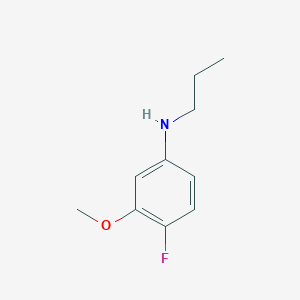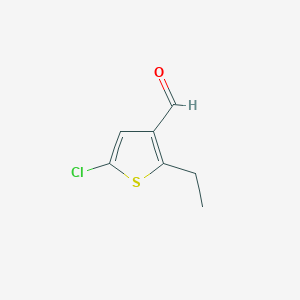
2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains a fluorine atom at the 2’ position and a phosphate group at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) typically involves the fluorination of 2’-deoxyadenosine followed by phosphorylation. The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic solutions can facilitate the hydrolysis of the phosphate group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products may include azido or thiol-substituted derivatives.
Hydrolysis: The major product is the dephosphorylated nucleoside.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This compound can inhibit DNA and RNA polymerases, leading to the termination of nucleic acid synthesis. It may also interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine: Lacks the fluorine atom and phosphate group, making it less stable and less resistant to enzymatic degradation.
2’-Fluoro-2’-deoxyadenosine: Similar structure but without the phosphate group, affecting its solubility and cellular uptake.
2’-Deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’ position but is a pyrimidine nucleoside, leading to different biological activities.
Uniqueness: 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) is unique due to its combined features of fluorination and phosphorylation, which enhance its stability, solubility, and biological activity. These properties make it a valuable tool in various scientific and medical applications.
Propriétés
Formule moléculaire |
C10H13FN5O6P |
|---|---|
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
Clé InChI |
WMEBOUQKZKATDW-QYYRPYCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)



![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)


